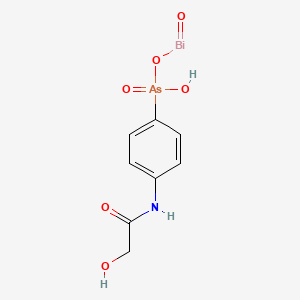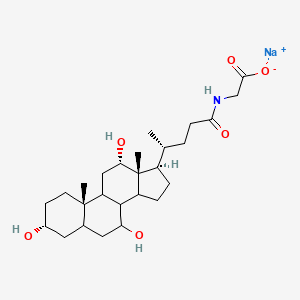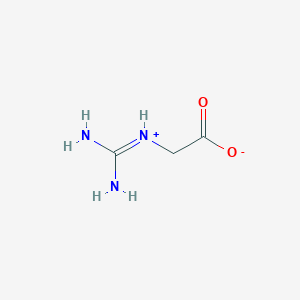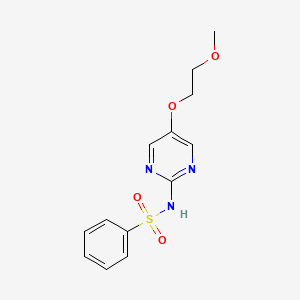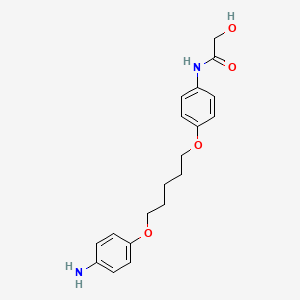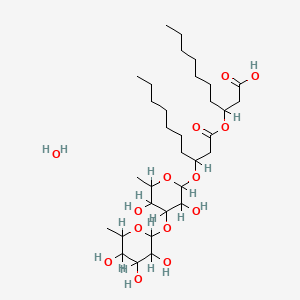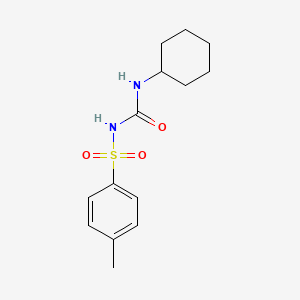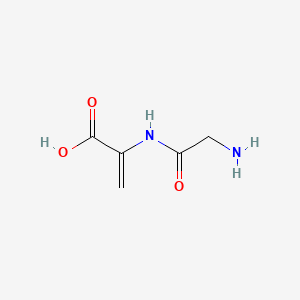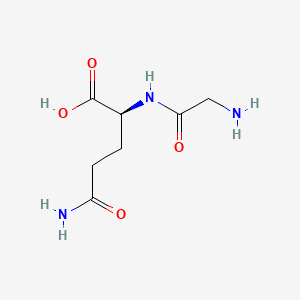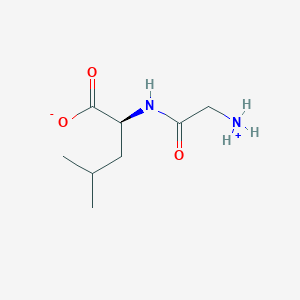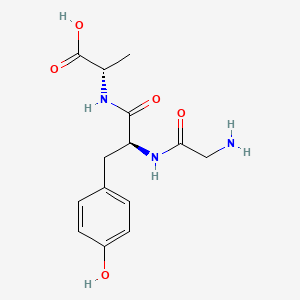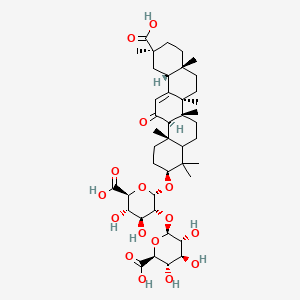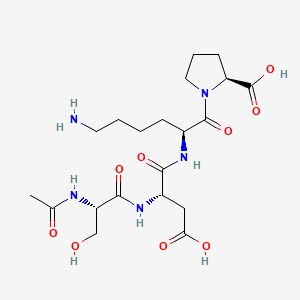
ゴラチド
概要
科学的研究の応用
Goralatide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating haematopoiesis and angiogenesis.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
作用機序
ゴララチドは、造血幹細胞の細胞周期のS期への移行を阻害することによって効果を発揮します。 この阻害は、化学療法剤、電離放射線、過熱療法、または光線療法による治療に起因する骨髄における特定の区画への損傷を軽減します . 含まれる分子標的および経路には、造血幹細胞の増殖と分化の調節があります .
類似の化合物との比較
類似の化合物
チモシンベータ4: 造血と血管新生の調節を行う別の天然ペプチド.
アセチル-Ser-Asp-Lys-Proアナログ: 安定性と生物学的活性が向上したゴララチドの修飾バージョン.
独自性
ゴララチドは、原始的な造血細胞の増殖の選択的阻害と、抗炎症、抗線維化、および血管新生促進特性の組み合わせによって独特です . 化学療法毒性から骨髄幹細胞を保護する能力は、他の類似の化合物とは異なる特徴です .
生化学分析
Biochemical Properties
Goralatide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with prolyl oligopeptidase, which cleaves thymosin-β4 to generate Goralatide . This interaction is essential for regulating cell proliferation, particularly in hematopoiesis and angiogenesis. Goralatide also exhibits anti-inflammatory properties by interacting with specific receptors and signaling pathways that modulate inflammatory responses .
Cellular Effects
Goralatide has profound effects on various cell types and cellular processes. It inhibits the entry of hematopoietic stem cells into the S-phase, thereby protecting them from damage induced by chemotherapeutic agents . This protective effect extends to bone marrow stem cells and progenitors, reducing the toxicity and hematopoietic damage caused by treatments like doxorubicin . Additionally, Goralatide influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and pro-angiogenic effects .
Molecular Mechanism
At the molecular level, Goralatide exerts its effects through several mechanisms. It binds to specific receptors and enzymes, modulating their activity. For instance, Goralatide inhibits the proliferation of hematopoietic stem cells by interacting with prolyl oligopeptidase . This interaction prevents the cells from entering the S-phase, thereby protecting them from damage. Additionally, Goralatide’s anti-inflammatory and pro-angiogenic properties are mediated through its interactions with various signaling pathways and receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Goralatide change over time. Studies have shown that Goralatide can reduce doxorubicin-induced mortality in mice when administered continuously or in fractionated doses . The stability of Goralatide is crucial for its effectiveness, and it has been observed to degrade within a short period when applied to live cells . Long-term effects include the protection of hematopoietic cells and the promotion of angiogenesis, which are essential for its therapeutic applications .
Dosage Effects in Animal Models
The effects of Goralatide vary with different dosages in animal models. At lower doses, Goralatide effectively protects hematopoietic cells and reduces toxicity induced by chemotherapeutic agents . At higher doses, there may be threshold effects and potential toxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Goralatide is involved in several metabolic pathways. It is generated from the N-terminus of thymosin-β4 through enzymatic cleavage by prolyl oligopeptidase . This pathway is crucial for regulating cell proliferation and angiogenesis. Goralatide’s interactions with various enzymes and cofactors influence metabolic flux and metabolite levels, contributing to its biological activity .
Transport and Distribution
Within cells and tissues, Goralatide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions are essential for Goralatide’s biological activity, ensuring that it reaches the appropriate cellular compartments to exert its effects .
Subcellular Localization
Goralatide’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that Goralatide reaches the appropriate sites within the cell to interact with its target biomolecules and exert its biological effects .
準備方法
合成経路と反応条件
ゴララチドは、ベンゾトリアゾールを介した方法を使用して合成することができます。 これには、アミノ酸およびその修飾アナログのカルボニル基の活性化が含まれ、環状ペプチド、アザペプチド、アジドペプチド、アミノキシペプチド、オキシアザペプチド、デプシペプチド、およびイソペプチドの形成が可能になります . ゴララチドの合成には、2つのジペプチドを結合して最終的なアミノキシテトラペプチドを形成することが含まれます .
工業生産方法
ゴララチドの工業生産は通常、固相ペプチド合成(SPPS)を伴い、これはペプチドを製造するための一般的な方法です。 この方法により、固体支持体に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することができます .
化学反応の分析
反応の種類
ゴララチドは、次を含むさまざまな化学反応を受けます。
酸化: ゴララチドは、酸化されてさまざまな誘導体に変換されます。
還元: 還元反応は、ペプチド構造を変更することができます。
一般的な試薬と条件
ゴララチドの合成と修飾に使用される一般的な試薬には、カルボニル基の活性化を促進するベンゾトリアゾール誘導体があります . 反応条件は通常、ペプチドの安定性を確保するために、制御された温度とpHレベルを伴います .
形成される主要な生成物
ゴララチドの反応から形成される主要な生成物には、修飾された生物学的活性を有するさまざまなペプチド誘導体が含まれます。 これらの誘導体は、親化合物と比較して、安定性と生物学的活性が向上している可能性があります .
科学研究への応用
ゴララチドは、次を含む幅広い科学研究への応用を持っています。
化学: ペプチド合成と修飾を研究するためのモデル化合物として使用されます。
生物学: 造血と血管新生の調節における役割について調査されています.
類似化合物との比較
Similar Compounds
Thymosin beta4: Another natural peptide that regulates haematopoiesis and angiogenesis.
Acetyl-Ser-Asp-Lys-Pro analogs: Modified versions of goralatide with enhanced stability and bioactivity.
Uniqueness
Goralatide is unique due to its selective inhibition of primitive haematopoietic cell proliferation and its combination of anti-inflammatory, anti-fibrotic, and pro-angiogenic properties . Its ability to protect bone marrow stem cells from chemotherapeutic toxicity further distinguishes it from other similar compounds .
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDRXEQUFWLOGJ-AJNGGQMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057629 | |
| Record name | Goralatide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120081-14-3 | |
| Record name | Goralatide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120081143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Goralatide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GORALATIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H041538E9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


